Methyl 1,3-dicyano-4,6,6-trimethyl-2-oxocyclohex-3-enecarboxylate
Overview
Description
Methyl 1,3-dicyano-4,6,6-trimethyl-2-oxocyclohex-3-enecarboxylate: is a complex organic compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . This compound is characterized by its unique structure, which includes a cyclohexene ring with multiple substituents, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route includes the reaction of a suitable precursor with cyano groups under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 1,3-dicyano-4,6,6-trimethyl-2-oxocyclohex-3-enecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its cyano groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, Methyl 1,3-dicyano-4,6,6-trimethyl-2-oxocyclohex-3-enecarboxylate may be used to study enzyme mechanisms or as a probe in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug discovery research.
Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials that require specific structural properties.
Mechanism of Action
The mechanism by which Methyl 1,3-dicyano-4,6,6-trimethyl-2-oxocyclohex-3-enecarboxylate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved would be specific to the context in which the compound is used.
Comparison with Similar Compounds
Methyl 1,3-dicyano-2,6,6-trimethylcyclohex-3-enecarboxylate
Methyl 1,3-dicyano-4,6,6-trimethylcyclohex-2-enecarboxylate
Uniqueness: Methyl 1,3-dicyano-4,6,6-trimethyl-2-oxocyclohex-3-enecarboxylate is unique due to its specific substitution pattern and the presence of the oxo group, which differentiates it from similar compounds. This structural uniqueness can lead to different reactivity and applications compared to its analogs.
Properties
IUPAC Name |
methyl 1,3-dicyano-4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-5-12(2,3)13(7-15,11(17)18-4)10(16)9(8)6-14/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFYQJVLNMLGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(C(C1)(C)C)(C#N)C(=O)OC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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